molecular formula C23H21N3O4S2 B2474921 2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886941-21-5

2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2474921
CAS No.: 886941-21-5
M. Wt: 467.56
InChI Key: RQMRLADBJJONOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a methoxybenzothiazole group, and a pyridinylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzothiazole and pyridine rings are aromatic and planar, which could influence the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the ethylsulfonyl group might undergo nucleophilic substitution reactions, while the benzothiazole ring might participate in electrophilic aromatic substitution .

Scientific Research Applications

Anticancer Activity

  • Co(II) complexes of derivatives similar to the compound were synthesized and exhibited in vitro cytotoxicity against human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial Studies

  • Pyridine derivatives, including those related to the compound, demonstrated considerable antibacterial activity (Patel & Agravat, 2009).

Antimalarial and COVID-19 Drug Potential

  • Sulfonamide derivatives, including compounds structurally similar to the one , showed promising antimalarial activity and were investigated for potential use as COVID-19 drugs (Fahim & Ismael, 2021).

Radiolabeling and Imaging Applications

Inhibitor of Vascular Endothelial Growth Factor

  • Analogues of the compound were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2, which could have implications in cancer treatment (Borzilleri et al., 2006).

Serotonin Receptor Agonists

  • Certain benzamide derivatives, including ones structurally related to the compound, have been investigated for their role as selective serotonin 4 receptor agonists (Sonda et al., 2004).

Synthesis and Characterization

  • The synthesis and characterization of related compounds have been extensively studied, with applications in various fields such as intermediate production for other drugs (Yu, 2008).

Anticancer Agents with Low Toxicity

  • Urea derivatives of the compound were synthesized and evaluated as anticancer agents with reduced toxicity (Xie et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its interactions with biological targets .

Properties

IUPAC Name

2-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-32(28,29)20-13-5-4-10-17(20)22(27)26(15-16-9-6-7-14-24-16)23-25-21-18(30-2)11-8-12-19(21)31-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRLADBJJONOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.